(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 1,2-diphenylbut-1-en-1-yl group. Phenolic compounds are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and scalable, allowing for the production of substituted phenols in high yields without the need for chromatographic purification.
Another method involves nucleophilic aromatic substitution of aryl halides. This reaction requires the presence of strongly electron-attracting groups such as NO₂ in the ortho or para positions, and the use of strongly basic nucleophilic reagents . The reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol.
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves the oxidation of cumene or the hydrolysis of diazo compounds . These methods are well-established and allow for the large-scale production of phenols with high efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as chromic acid or silver oxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Chromic acid, silver oxide
Reduction: Sodium borohydride
Electrophilic Substitution: Nitric acid (for nitration), bromine water (for bromination)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, bromo-phenols
Scientific Research Applications
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenol moiety can participate in hydrogen bonding and electron donation, which enhances its reactivity towards electrophiles . This compound can also undergo redox reactions, contributing to its antioxidant properties . Additionally, its ability to form stable complexes with metal ions makes it useful in various biochemical processes .
Comparison with Similar Compounds
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol can be compared with other phenolic compounds such as:
Bakuchiol: A phenol derived from the Psoralea corylifolia plant, known for its anti-aging and antioxidant properties.
2,6-Dimethoxy-4-(1-propenyl)phenol: A methoxyphenol with sweet and spicy taste, used in flavoring and fragrance industries.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds.
Properties
IUPAC Name |
4-[(E)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPAWFDOQVLLC-QURGRASLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.